Bisphenol A-d4-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

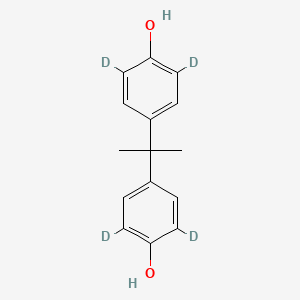

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dideuterio-4-[2-(3,5-dideuterio-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-ULDPCNCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])C(C)(C)C2=CC(=C(C(=C2)[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Bisphenol A-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Bisphenol A-d4 (BPA-d4). As a deuterated analog of Bisphenol A (BPA), a compound of significant interest in toxicology and materials science, BPA-d4 is an indispensable tool in quantitative analytical chemistry, particularly in studies utilizing mass spectrometry. This document details its physicochemical characteristics, synthesis, and spectral properties, alongside relevant experimental protocols and the biological pathways affected by its non-deuterated counterpart.

Core Chemical and Physical Properties

Bisphenol A-d4 is a stable, isotopically labeled form of Bisphenol A. It is primarily used as an internal standard for the quantification of BPA in various matrices.[1] Its physical and chemical properties are largely similar to that of BPA, with the key difference being the increased mass due to the presence of four deuterium atoms.[2]

Table 1: Physicochemical Properties of Bisphenol A-d4 and Bisphenol A

| Property | Bisphenol A-d4 | Bisphenol A |

| Synonyms | BISPHENOL-A-3,3',5,5'-D4 | 2,2-Bis(4-hydroxyphenyl)propane, BPA |

| CAS Number | 347841-41-2 | 80-05-7[3] |

| Chemical Formula | C₁₅H₁₂D₄O₂ | C₁₅H₁₆O₂[3] |

| Molar Mass | 232.31 g/mol | 228.29 g/mol [3] |

| Appearance | White to Off-White Solid | White solid[3] |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethers, ketones, and esters.[2] | Very poor solubility in water; soluble in most common organic solvents.[3] |

| Storage Condition | 2-8°C | Room Temperature |

Chemical Structure and Synthesis

The deuterium atoms in Bisphenol A-d4 are located on the phenolic rings at the 3, 3', 5, and 5' positions. This specific labeling provides a distinct mass shift without significantly altering the chemical behavior of the molecule, making it an ideal internal standard.

The synthesis of Bisphenol A is achieved through the condensation of two equivalents of phenol with one equivalent of acetone, typically catalyzed by a strong acid like hydrogen chloride or a sulfonated polystyrene resin.[4][5] The synthesis of Bisphenol A-d4 follows a similar principle, utilizing deuterated phenol in the condensation reaction with acetone.

Caption: General reaction for the synthesis of Bisphenol A.

Below is the chemical structure of Bisphenol A-d4, illustrating the positions of the deuterium atoms.

Caption: Chemical structure of Bisphenol A-d4.

Experimental Protocols

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Bisphenol A-d4 is predominantly used as an internal standard for the accurate quantification of BPA in complex matrices such as plasma, infant formula, and environmental samples.[6][7] The following provides a general protocol for such an analysis.

1. Sample Preparation: Solid-Phase Extraction (SPE) [6]

-

Objective: To isolate and concentrate BPA and BPA-d4 from the sample matrix.

-

Procedure:

-

A 500 µL plasma sample is spiked with a known concentration of Bisphenol A-d4 internal standard.

-

The sample is then loaded onto a pre-conditioned SPE cartridge.

-

The cartridge is washed to remove interferences.

-

The analytes (BPA and BPA-d4) are eluted with an appropriate organic solvent.

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase column, such as a Kinetex C18 (100x2.1mm, 1.7µm), is commonly used.[6]

-

Mobile Phase: A gradient of water and methanol or acetonitrile is typically employed.[6][8]

-

Flow Rate: A flow rate of 0.35 mL/min is a representative example.[6]

-

Injection Volume: 20 µL of the reconstituted sample is injected.[6]

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization: Electrospray ionization (ESI) in negative mode is frequently used.[6]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both BPA and BPA-d4. For BPA, a common transition is m/z 227 -> 133.[9] For BPA-d4, the corresponding transition would be shifted by 4 Da.

-

Caption: A typical experimental workflow for BPA quantification.

Spectral Data

Mass Spectrometry (MS)

The mass spectrum of Bisphenol A under electron ionization (EI) shows a characteristic molecular ion peak (M•+) at m/z 228 and a prominent fragment ion [M-CH₃]⁺ at m/z 213.[9] In electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ at m/z 227 is observed. A characteristic fragmentation in MS/MS is the loss of a phenol group, resulting in a product ion at m/z 133.[10][11] For Bisphenol A-d4, these masses will be shifted accordingly.

Table 2: Key Mass Spectral Fragments for BPA and BPA-d4 (Negative ESI)

| Ion | Bisphenol A (m/z) | Bisphenol A-d4 (m/z) |

| [M-H]⁻ (Precursor Ion) | 227 | 231 |

| Product Ion | 133 | 137 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of BPA in DMSO-d6 shows signals for the aromatic protons, the hydroxyl protons, and the methyl protons.[12] In Bisphenol A-d4, the signals corresponding to the aromatic protons would be absent due to the deuterium substitution on the phenyl rings.

-

¹³C NMR: The ¹³C NMR spectrum of BPA shows distinct signals for the different carbon environments.[13] The spectrum of Bisphenol A-d4 would be very similar, with minor shifts in the signals of the deuterated carbons and potentially observable C-D coupling.

Biological Context: Bisphenol A Signaling Pathways

Bisphenol A is a well-documented endocrine-disrupting chemical that can mimic the effects of estrogen.[14] It exerts its biological effects by binding to estrogen receptors α (ERα) and β (ERβ).[15] This interaction can trigger both genomic and non-genomic signaling pathways.[15][16]

-

Genomic Pathway: Upon binding to ERs in the cytoplasm, the BPA-ER complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, leading to the regulation of target gene expression.[15]

-

Non-Genomic Pathway: BPA can also activate membrane-associated estrogen receptors, leading to the rapid activation of intracellular signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways.[15][17] These pathways are involved in cell proliferation, survival, and migration.

Caption: Simplified BPA estrogenic signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. Bisphenol A - Wikipedia [en.wikipedia.org]

- 4. Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RU2119906C1 - Method of synthesis of bisphenol-a - Google Patents [patents.google.com]

- 6. sciex.com [sciex.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]

- 9. researchgate.net [researchgate.net]

- 10. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]

- 11. Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133) [hmdb.ca]

- 13. Bisphenol A(80-05-7) 13C NMR spectrum [chemicalbook.com]

- 14. Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. books.rsc.org [books.rsc.org]

- 17. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Bisphenol A-d4-1 (CAS No. 347841-41-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bisphenol A-d4-1, a deuterated analog of Bisphenol A (BPA). This document consolidates essential physicochemical data, detailed experimental protocols for its use as an internal standard, and an exploration of the biological signaling pathways of its non-deuterated counterpart, BPA. The information is tailored for professionals in research, scientific analysis, and drug development who require a thorough understanding of this stable isotope-labeled compound for quantitative analysis and tracer studies.

Physicochemical Properties

This compound, also known as BISPHENOL-A-3,3',5,5'-D4, is a stable, isotopically labeled form of Bisphenol A.[1] Its fundamental properties are crucial for its application in analytical chemistry.

| Property | Value | Reference |

| CAS Number | 347841-41-2 | [2] |

| Molecular Formula | C₁₅H₁₂D₄O₂ | [1][2] |

| Molar Mass | 232.31 g/mol | [1][2] |

| Appearance | Colorless crystalline solid | [2] |

| Solubility | Almost insoluble in water; Soluble in organic solvents such as ethers, ketones, and esters. | [2] |

| Storage Condition | 2-8°C | [2] |

| Property (Unlabeled Bisphenol A) | Value | Reference |

| Molar Mass | 228.29 g/mol | [3] |

| Melting Point | 155-159 °C | [4] |

| Boiling Point | 220 °C at 4 mm Hg | |

| Water Solubility | 120-300 mg/L at 21.5 °C | [4] |

Synthesis

The synthesis of this compound typically involves the reaction of Bisphenol A with a deuterated reagent.[2] While specific, detailed protocols for this particular deuterated analog are proprietary and not widely published, the general approach involves electrophilic substitution on the phenol rings. Methods such as oxidation or ortho substitution can be employed to introduce deuterium atoms at the 3, 3', 5, and 5' positions of the aromatic rings.[2]

The synthesis of the parent compound, Bisphenol A, is achieved through the acid-catalyzed condensation of two equivalents of phenol with one equivalent of acetone.[5][6] Strong acids like hydrogen chloride are often used as catalysts.[5]

Analytical Applications and Experimental Protocols

This compound is primarily utilized as a stable isotope-labeled internal standard for the quantitative analysis of Bisphenol A in various matrices by isotope dilution mass spectrometry (IDMS), most commonly with Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[7] The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.[8]

Experimental Protocol: Quantification of Bisphenol A in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol is a representative example based on established methods for BPA analysis.

3.1.1. Sample Preparation (e.g., Urine or Serum)

-

Spiking: To 1 mL of the biological sample, add a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol).

-

Enzymatic Hydrolysis (for conjugated BPA): Add β-glucuronidase/sulfatase to the sample and incubate to deconjugate BPA metabolites.

-

Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.

-

LLE: Add an organic solvent (e.g., ethyl acetate), vortex, and centrifuge. Collect the organic layer. Repeat the extraction and combine the organic phases.

-

SPE: Condition an appropriate SPE cartridge. Load the sample, wash with a weak solvent to remove interferences, and elute the analytes with a stronger solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the solvent from the extract under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase (e.g., 100 µL).

3.1.2. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for equilibration. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode |

| Monitored Transitions | Bisphenol A: m/z 227.1 > 212.1 (quantifier), 227.1 > 133.2 (qualifier)[9] This compound: m/z 231.1 > 216.1 (quantifier), 231.1 > 135.2 (qualifier) [Note: These transitions are predicted based on the structure and may require optimization] |

3.1.3. Quantification

The concentration of Bisphenol A in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Bisphenol A and a constant concentration of this compound.

Role in Understanding Biological Signaling Pathways

Bisphenol A is a well-documented endocrine-disrupting chemical (EDC) that exerts its effects by interfering with various hormonal and signaling pathways.[10][11] this compound serves as a critical analytical tool to accurately measure BPA concentrations in biological systems, which is essential for correlating exposure levels with observed biological effects.

BPA's mechanisms of action are complex and involve both genomic and non-genomic pathways:

-

Nuclear Receptor Interactions: BPA can bind to and modulate the activity of several nuclear receptors, including estrogen receptors (ERα and ERβ), androgen receptors, and thyroid hormone receptors.[10][11][12] This can lead to altered gene expression and downstream physiological effects.

-

Membrane Receptor Signaling: BPA can also act through membrane-bound receptors, such as G protein-coupled estrogen receptor (GPER), to initiate rapid, non-genomic signaling cascades.[12][13] These pathways can involve the activation of kinases like MAPK and PI3K/AKT.[10]

-

Modulation of Cellular Processes: Exposure to BPA has been linked to oxidative stress, mitochondrial dysfunction, and alterations in calcium homeostasis.[10] It can also influence epigenetic modifications, such as DNA methylation, leading to long-term changes in gene expression.[12]

The following diagrams illustrate some of the key signaling pathways affected by Bisphenol A.

Conclusion

This compound is an indispensable tool for researchers and scientists studying the prevalence and biological impact of Bisphenol A. Its use as an internal standard in sensitive analytical methods like LC-MS/MS allows for the accurate quantification of BPA in complex matrices, which is fundamental to understanding exposure levels and their correlation with the disruption of critical signaling pathways. A thorough comprehension of its properties and applications is essential for advancing research in toxicology, environmental science, and drug development.

References

- 1. BISPHENOL-A-3,3',5,5'-D4 | 347841-41-2 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexafluorobisphenol A-3,3',5,5'-d4 | LGC Standards [lgcstandards.com]

- 5. Bisphenol A synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Chemical Identification and Physicochemical Properties

An In-depth Technical Guide to the Material Safety Data Sheet for Bisphenol A-d4

This guide provides a comprehensive overview of the safety, handling, and toxicological information for Bisphenol A-d4 (BPA-d4), an isotopically labeled analog of Bisphenol A (BPA). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data from its Material Safety Data Sheet (MSDS) and related scientific literature to ensure safe laboratory practices. BPA-d4 is primarily utilized as a stable isotope marker for tracing and quantitative analysis in scientific research.[1]

Bisphenol A-d4 is a deuterated form of Bisphenol A, where four hydrogen atoms on the phenol rings have been replaced with deuterium. This isotopic labeling makes it a valuable tool in metabolic and environmental studies.

Table 1: Physicochemical Properties of Bisphenol A-d4

| Property | Value | Reference |

|---|---|---|

| Chemical Name | Bisphenol A-3,3',5,5'-d4 | [2] |

| Synonyms | 4,4'-Isopropylidenediphenol-d4, 2,2-Bis(4-hydroxyphenyl)propane-d4 | [2] |

| CAS Number | 347841-41-2 | [2] |

| Chemical Formula | C₁₅H₁₂D₄O₂ | [2] |

| Molecular Weight | 232.34 g/mol (Calculated based on D content) | - |

| Appearance | White to off-white solid.[2] | [2] |

| Melting Point | 155 - 158 °C (311 - 316 °F) | [2] |

| Boiling Point | 220 °C (428 °F) at 5 hPa (4 mmHg) | [2] |

| Flash Point | 227 °C (441 °F) | [2] |

| Auto-ignition Temp. | 510 °C (950 °F) | [2] |

| Water Solubility | 0.12 g/L | [2] |

| Partition Coefficient | log Pow: 3.32 |[2] |

Hazard Identification and GHS Classification

BPA-d4 is classified as a hazardous substance under the Globally Harmonized System (GHS). Its toxicological profile is considered analogous to that of unlabeled Bisphenol A.

Table 2: GHS Classification of Bisphenol A-d4

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Serious Eye Damage | 1 | H318: Causes serious eye damage. |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |

| Reproductive Toxicity | 2 | H360: May damage fertility or the unborn child. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

| Hazardous to the Aquatic Environment, long-term | 2 | H411: Toxic to aquatic life with long lasting effects. |

(Data synthesized from multiple sources covering Bisphenol A and its deuterated analog)[2]

Toxicological Information

The primary health risks associated with BPA-d4 are serious eye damage, skin sensitization, respiratory irritation, and potential reproductive toxicity.[2] It is handled with the same precautions as its non-deuterated counterpart, which is recognized as an endocrine disruptor.[3][4]

Table 3: Summary of Toxicological Effects

| Effect | Description |

|---|---|

| Eye Contact | Causes serious, potentially irreversible eye damage.[2] |

| Skin Contact | May be harmful if absorbed through the skin and can cause an allergic skin reaction.[2] |

| Inhalation | May be harmful if inhaled, causing respiratory tract irritation.[2] |

| Ingestion | May be harmful if swallowed.[2] |

| Carcinogenicity | Not classified as a carcinogen by IARC or ACGIH.[2] |

| Endocrine Disruption | BPA is a known xenoestrogen that can mimic the effects of estrogen, potentially disrupting the endocrine system.[3][4] |

Experimental Protocols: Safety and Emergency Procedures

Detailed protocols for handling and emergencies are critical for ensuring laboratory safety.

First Aid Measures

Immediate medical attention is crucial in case of exposure. The following workflow outlines the recommended first-aid protocol.

Protocol Details:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

-

Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, consult a physician.[2]

-

Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Consult a physician.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water and consult a physician.[2][5]

Firefighting Measures

BPA-d4 is a combustible solid at high temperatures.[2]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Hazardous Combustion Products: Under fire conditions, hazardous decomposition products such as carbon oxides can form.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures (Spill Cleanup)

A systematic approach is required to manage spills and prevent environmental contamination.

Protocol Details:

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. If significant dust is present, use a NIOSH-approved respirator. Ensure the area is well-ventilated.[2]

-

Containment and Cleanup: Carefully sweep or scoop up the solid material, avoiding the creation of dust clouds. Place the material into a suitable, sealed, and labeled container for disposal.[2]

-

Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[2]

Handling, Storage, and Disposal

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use only in a well-ventilated area or under a chemical fume hood.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[2]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material should be handled as hazardous waste.[5]

Potential Biological Pathway

As an analog of BPA, BPA-d4 is presumed to interact with the same biological targets. BPA is a known endocrine disruptor that primarily acts as a xenoestrogen, binding to estrogen receptors (ERα and ERβ) and potentially interfering with normal hormonal signaling.[4][6]

References

An In-depth Technical Guide to the Synthesis and Purification of Bisphenol A-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bisphenol A-d4 (BPA-d4), an isotopically labeled analog of Bisphenol A (BPA). Deuterium-labeled compounds such as BPA-d4 are invaluable tools in various scientific disciplines, including pharmacology, toxicology, and environmental science, primarily serving as internal standards for quantitative analysis by mass spectrometry. This guide details a feasible synthesis route, a robust purification protocol, and the expected analytical characterization of the final product.

Synthesis of Bisphenol A-d4 via Acid-Catalyzed Hydrogen-Deuterium Exchange

The synthesis of Bisphenol A-d4 (specifically, 2,2-bis(4-hydroxyphenyl-2,6-d2)propane) can be achieved through a direct, acid-catalyzed hydrogen-deuterium (H/D) exchange reaction on the aromatic rings of unlabeled Bisphenol A. The ortho-hydrogens to the hydroxyl groups are activated and thus more susceptible to electrophilic substitution.

A general method for the deuteration of phenols involves heating the phenolic compound in the presence of a deuterium source, such as deuterium oxide (D₂O), and an acid catalyst.

Experimental Protocol: Synthesis of Bisphenol A-d4

Materials:

-

Bisphenol A (BPA)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %) or a solid acid catalyst (e.g., Amberlyst-15)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Bisphenol A (1.0 eq) in a minimal amount of a suitable deuterated solvent if necessary, although a suspension in D₂O is often sufficient.

-

Addition of Reagents: Add a significant excess of deuterium oxide (D₂O, e.g., 20-50 eq) to the flask.

-

Catalyst Addition: Carefully add the acid catalyst. If using DCl in D₂O, add it dropwise. If using a solid acid catalyst like Amberlyst-15, add it to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction time will vary depending on the desired level of deuteration and can range from 24 to 72 hours. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by ¹H NMR to observe the disappearance of the aromatic proton signals.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid catalyst was used, filter it off and wash with a small amount of D₂O.

-

Neutralize the acidic solution carefully with a suitable base (e.g., NaHCO₃ solution).

-

Extract the aqueous solution multiple times with anhydrous diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

-

Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude Bisphenol A-d4.

Purification of Bisphenol A-d4

Purification of the crude Bisphenol A-d4 is crucial to remove any unreacted starting material and side products. Recrystallization is a highly effective method for purifying Bisphenol A and can be adapted for its deuterated analog. A common and effective solvent system for this purpose is a mixture of toluene and water.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude Bisphenol A-d4

-

Toluene

-

Deionized water

-

Erlenmeyer flask

-

Heating plate

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude Bisphenol A-d4 in a minimal amount of hot toluene. The solubility of BPA in toluene is significantly increased at higher temperatures.

-

Addition of Water: To the hot toluene solution, add a small amount of hot deionized water. The presence of water can help to form a stable liquid solution at a lower temperature and can aid in the selective crystallization of the p,p'-isomer.

-

Cooling and Crystallization: Slowly cool the mixture to room temperature without agitation to allow for the formation of large, well-defined crystals. For maximum yield, the flask can then be placed in an ice bath.

-

Collection of Crystals: Collect the crystallized Bisphenol A-d4 by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold toluene to remove any remaining impurities from the mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of Bisphenol A-d4.

Table 1: Synthesis of Bisphenol A-d4 - Reaction Parameters and Expected Yield

| Parameter | Value |

| Starting Material | Bisphenol A |

| Deuterating Agent | Deuterium Oxide (D₂O) |

| Catalyst | Deuterated Hydrochloric Acid (DCl) or Amberlyst-15 |

| Reaction Temperature | Reflux |

| Reaction Time | 24 - 72 hours |

| Expected Crude Yield | > 90% |

Table 2: Purification of Bisphenol A-d4 - Purity Analysis

| Purification Step | Expected Purity | Analytical Method |

| Crude Product | Variable (dependent on reaction completion) | ¹H NMR, LC-MS |

| After Recrystallization | > 98% | ¹H NMR, LC-MS |

Table 3: Analytical Characterization of Bisphenol A-d4

| Analytical Technique | Expected Results |

| ¹H NMR | Disappearance or significant reduction of signals corresponding to the aromatic protons at the ortho positions to the hydroxyl groups. The signal for the methyl protons should remain. |

| ¹³C NMR | Minimal changes in chemical shifts compared to unlabeled Bisphenol A. |

| Mass Spectrometry (MS) | Increase in the molecular ion peak by 4 m/z units compared to unlabeled Bisphenol A (for BPA-d4). The fragmentation pattern should be consistent with the deuterated structure. |

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

A Technical Guide to the Solubility of Bisphenol A-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bisphenol A-d4 (BPA-d4), an isotopically labeled form of Bisphenol A (BPA), in various organic solvents. While specific quantitative solubility data for BPA-d4 is not extensively available in public literature, its solubility characteristics are expected to be nearly identical to those of BPA. Therefore, this document leverages available data for BPA as a close and reliable surrogate.

Bisphenol A-d4 is a stable, isotopically labeled compound used as an internal standard for the quantitative analysis of BPA in various matrices.[1] Understanding its solubility is critical for the preparation of stock solutions, calibration standards, and for its application in toxicological and environmental studies.

Physicochemical Properties

Bisphenol A is a colorless solid that is soluble in most common organic solvents but has very poor solubility in water.[2] BPA-d4 shares these general characteristics.[1]

| Property | Value |

| Molecular Formula | C₁₅H₁₂D₄O₂ |

| Molar Mass | 232.31 g/mol |

| Appearance | White to light brown flakes or powder[3] |

| Melting Point | ~155-158 °C (for BPA)[2][4] |

Quantitative Solubility Data

The following tables summarize the mole fraction solubility of Bisphenol A in a range of organic solvents at different temperatures. This data is derived from studies on non-deuterated BPA and serves as a strong proxy for the solubility of BPA-d4.

Table 1: Mole Fraction Solubility of Bisphenol A in Various Pure Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Tetrahydrofuran | 328.15 | 0.3082[5] |

| N,N-Dimethylformamide | 313.15 | - |

| Formamide | 313.15 | - |

| Acetone | 313.15 | - |

| 1,4-Dioxane | 313.15 | - |

| Cyclohexanone | 313.15 | - |

| Ethyl Acetate | 313.15 | - |

| Methyl Acetate | 313.15 | - |

| Acetonitrile | 313.15 | - |

| Methanol | 313.15 | - |

| Ethanol | 328.15 | 0.0202[5] |

| 1-Propanol | 313.15 | - |

| 1-Butanol | 313.15 | - |

| 2-Propanol | 313.15 | - |

| 2-Butanol | 313.15 | - |

| Phenol | - | 7%-30% (wt)[6] |

Note: A comprehensive dataset for all solvents at 313.15 K was indicated in a study by Sun et al. (2020), but the specific mole fraction values for each were not available in the provided search results. The data for phenol represents a weight percentage range.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The following are generalized protocols based on established methods for determining the solubility of Bisphenol A.

Method 1: Shake-Flask Method

This is a common and recommended method for determining equilibrium solubility.

Materials:

-

Bisphenol A-d4

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Mechanical shaker or agitator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Filtration or centrifugation equipment

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of Bisphenol A-d4 to a series of vials containing a known volume of the organic solvent.

-

Equilibration: Seal the vials and place them in a mechanical shaker within a temperature-controlled environment (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient period to reach equilibrium (preliminary studies may be needed to determine this time).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration or centrifugation.[7]

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of Bisphenol A-d4 in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Method 2: Laser Dynamic Method

This method is used for measuring solubility over a range of temperatures.

Procedure: A known amount of the solute (BPA-d4) is dissolved in the solvent at a high temperature to form an unsaturated solution. The solution is then cooled at a constant rate while being stirred. A laser beam is passed through the solution, and the light transmission is monitored. The temperature at which the light transmission drops due to the first appearance of solid particles is recorded as the saturation temperature for that concentration. This process is repeated for different concentrations to generate a solubility curve.[5][8]

Method 3: Differential Scanning Calorimetry (DSC)

This thermal analysis technique can be used to determine the solubility of a compound in a solvent.

Procedure: Samples with known compositions of the solute (BPA-d4) and solvent are prepared and hermetically sealed in DSC pans. The samples are heated at a constant rate. The temperature at which the solid-liquid phase transition is complete (indicated by the end of the melting peak) corresponds to the saturation temperature for that specific composition.[6]

Visualizations

The following diagrams illustrate the general workflow for solubility determination and a logical relationship for solvent selection.

Caption: Workflow for determining the solubility of a compound.

Caption: The principle of "like dissolves like" for solvent selection.

References

- 1. chembk.com [chembk.com]

- 2. Bisphenol A - Wikipedia [en.wikipedia.org]

- 3. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BISPHENOL A - Ataman Kimya [atamanchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Isotopic Purity of Bisphenol A-d4-1 Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of the Bisphenol A-d4-1 standard, specifically Bisphenol A-3,3',5,5'-d4. This deuterated analog of Bisphenol A (BPA) is a critical internal standard for sensitive and accurate quantification of BPA in various matrices, particularly in environmental and biological samples. This guide details the synthesis, isotopic purity assessment, and relevant experimental protocols.

Introduction to this compound

This compound, with the deuterated positions at 3,3',5,5' on the phenyl rings, is a stable isotope-labeled (SIL) internal standard used in analytical chemistry. The incorporation of four deuterium atoms results in a molecule with a mass shift of +4 Da compared to the unlabeled Bisphenol A. This mass difference is essential for its use in isotope dilution mass spectrometry (IDMS), a highly accurate method for quantitative analysis. The precise isotopic composition and purity of the standard are paramount for the reliability of these analytical methods.

Synthesis of Bisphenol A-3,3',5,5'-d4

The synthesis of Bisphenol A-3,3',5,5'-d4 is typically achieved through a two-step process. The first step involves the deuteration of phenol at the ortho and para positions, followed by the condensation of the deuterated phenol with acetone.

A general synthetic approach involves the acid-catalyzed H/D exchange on the phenol ring. Phenol is reacted with a deuterium source, such as deuterium oxide (D₂O), in the presence of an acid catalyst to facilitate the exchange of protons for deuterons at the positions ortho and para to the hydroxyl group.[1]

Following the synthesis of deuterated phenol, it is then condensed with acetone in the presence of an acid catalyst to form Bisphenol A-3,3',5,5'-d4. The reaction mixture is then subjected to purification steps, such as recrystallization, to isolate the final product with high chemical and isotopic purity.[2]

Alternatively, direct deuteration of Bisphenol A can be performed by reacting it with a suitable deuterated reagent.[3]

Isotopic Purity Data

The isotopic purity of Bisphenol A-3,3',5,5'-d4 is a critical parameter and is typically specified by the manufacturer. The data is commonly presented as "atom percent Deuterium" (atom % D), which represents the percentage of deuterium atoms at the labeled positions.

| Supplier/Source | Isotopic Purity Specification | Chemical Purity |

| LGC Standards | 98 atom % D | min 98% |

| CDN Isotopes | Not specified in search results | Not specified |

| Various Research | >98% (Typical) | >98% (Typical) |

Note: The isotopic distribution of a specific lot should always be confirmed by consulting the Certificate of Analysis provided by the supplier.

Experimental Protocols

Synthesis of Deuterated Phenol (General Procedure)

This protocol describes a general method for the acid-catalyzed deuteration of phenol.

Materials:

-

Phenol

-

Deuterium oxide (D₂O)

-

Acid catalyst (e.g., Amberlyst-15 resin, dried)[4]

-

Nitrogen gas

-

Reaction vessel (e.g., sealed tube or flask with reflux condenser)

-

Heating apparatus (e.g., oil bath)

Procedure:

-

To a solution of the phenolic compound (e.g., 2 mmol) in deuterium oxide (e.g., 12 mL), add the dry acid catalyst (e.g., 100 mg per 100 mg of phenol) under a nitrogen atmosphere.[4]

-

Seal the reaction vessel and heat the mixture (e.g., at 110°C) for a specified time (e.g., 24 hours), protecting it from light.[4]

-

After cooling, the catalyst can be removed by filtration.

-

The deuterated phenol can be isolated by techniques such as lyophilization or extraction with an organic solvent, followed by drying.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic purity of Bisphenol A-3,3',5,5'-d4 using Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

Experimental Workflow:

Caption: Workflow for isotopic purity determination by LC-HRMS.

LC-MS/MS Parameters (Example):

-

Column: C18 core-shell column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[6]

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Mass Analyzer: High-resolution mode (e.g., >10,000 resolving power).

-

Scan Mode: Full scan or targeted SIM (Selected Ion Monitoring) to detect the molecular ions of the different isotopologues (d0, d1, d2, d3, d4, etc.).

Data Analysis:

-

Extract the ion chromatograms for the [M-H]⁻ ions of each expected isotopologue of Bisphenol A (m/z for d0 = 227.10, d1 = 228.11, d2 = 229.11, d3 = 230.12, d4 = 231.12).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopic species relative to the sum of all isotopologue peak areas to determine the isotopic distribution.

Isotopic Purity Determination by Quantitative NMR (qNMR) Spectroscopy

Quantitative ¹H NMR can be a powerful tool for assessing isotopic purity by comparing the integrals of the residual proton signals in the deuterated positions to the integrals of the non-deuterated positions.[8][9][10]

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Experimental Workflow:

Caption: Workflow for isotopic purity determination by qNMR.

¹H NMR Parameters (Example):

-

Solvent: A deuterated solvent that provides good signal separation, such as DMSO-d6 or Acetone-d6.

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T1 of the signals of interest) is crucial for accurate quantification.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio for the small residual proton signals.

Data Analysis:

-

Integrate the signal corresponding to the protons at the non-deuterated positions (e.g., the methyl protons).

-

Integrate the residual proton signals at the deuterated positions (3,3',5,5').

-

Calculate the atom % D by comparing the relative integrals, taking into account the number of protons contributing to each signal.

Conclusion

The isotopic purity of Bisphenol A-3,3',5,5'-d4 is a critical factor for its use as an internal standard in quantitative analytical methods. This guide has provided an overview of its synthesis, available purity data, and detailed the principles of the experimental protocols used for its characterization. For accurate and reliable results, researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier and employ validated analytical methods for any further characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2016009362A1 - Synthesis of bisphenols - Google Patents [patents.google.com]

- 3. BISPHENOL-A-3,3',5,5'-D4 [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of deuterated bisphenol A in serum, tissues, and excreta from adult Sprague-Dawley rats using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 7. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]

Navigating the Analysis of Bisphenol A: A Technical Guide to Deuterated Standards

For researchers, scientists, and professionals in drug development, the precise quantification of Bisphenol A (BPA) is critical due to its classification as an endocrine-disrupting chemical (EDC). This in-depth technical guide provides a comprehensive overview of sourcing Bisphenol A-d4 analytical standards, detailed experimental protocols for its use, and a visual representation of the associated biological pathways.

Bisphenol A, a compound widely used in the production of polycarbonate plastics and epoxy resins, has come under scrutiny for its potential adverse health effects. As an endocrine disruptor, BPA can mimic the body's natural hormones, leading to a range of physiological disruptions. Accurate measurement of BPA in various matrices is therefore paramount for toxicological studies, environmental monitoring, and ensuring the safety of consumer products. The use of a deuterated internal standard, such as Bisphenol A-d4, is the gold standard for quantitative analysis, offering enhanced accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Sourcing Bisphenol A-d4: A Comparative Overview of Suppliers

The selection of a high-quality analytical standard is the foundation of any reliable quantitative analysis. Several reputable suppliers offer Bisphenol A-d4 for research purposes. The following table summarizes key quantitative data from various suppliers to aid in the selection process. It is important to note that the designation "Bisphenol A-d4-1" as specified in the user request is likely a typographical error, as the common deuterated forms are Bisphenol A-d4 (with deuterium on the phenol rings) and Bisphenol A-d6 or d16 (with deuterium on the methyl groups or throughout the molecule). The information below pertains to commercially available Bisphenol A-d4 standards.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Format |

| TargetMol | BISPHENOL-A-2,2',6,6'-d4 | 102438-62-0 | C₁₅H₁₂D₄O₂ | Not Specified | >98% | Powder |

| ChemicalBook | BISPHENOL-A-3,3',5,5'-D4 | 347841-41-2 | C₁₅H₁₂D₄O₂ | Not Specified | Not Specified | Solid |

| GlpBio | Bisphenol A-d4 | 102438-62-0 | C₁₅H₁₂D₄O₂ | Not Specified | Not Specified | Powder |

Experimental Protocols for Quantitative Analysis using Bisphenol A-d4

The use of a deuterated internal standard like Bisphenol A-d4 is integral to accurate quantification of BPA in complex matrices such as biological fluids (urine, blood, plasma), environmental samples (water, soil), and food products. The following sections detail a typical workflow for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Sample Preparation: Extraction from Biological Matrices

The goal of sample preparation is to isolate BPA from the sample matrix and remove interfering substances. Solid-Phase Extraction (SPE) is a commonly employed technique.[1][2]

Materials:

-

Biological sample (e.g., 1 mL of urine or plasma)

-

Bisphenol A-d4 internal standard solution (concentration to be optimized based on expected BPA levels)

-

β-glucuronidase/sulfatase solution (for analysis of total BPA, including conjugated forms)[2]

-

Formic acid

-

Methanol

-

Acetonitrile

-

SPE cartridges (e.g., C18)

Procedure:

-

Spike the biological sample with a known amount of Bisphenol A-d4 internal standard solution.

-

For total BPA analysis, add β-glucuronidase/sulfatase solution and incubate to deconjugate BPA metabolites.[2]

-

Acidify the sample with formic acid to a pH of approximately 4-5.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the prepared sample onto the SPE cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute the analytes (BPA and Bisphenol A-d4) with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is typically used.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Injection Volume: 5 - 20 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both BPA and Bisphenol A-d4. Typical transitions for BPA are m/z 227 -> 212 and 227 -> 133.[3] The transitions for Bisphenol A-d4 will be shifted by +4 Da (m/z 231 -> 216 and 231 -> 137).

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Quantification: The concentration of BPA in the sample is determined by calculating the ratio of the peak area of the native BPA to the peak area of the Bisphenol A-d4 internal standard and comparing this ratio to a calibration curve prepared with known concentrations of BPA and a constant concentration of the internal standard. This isotopic dilution method corrects for any loss of analyte during sample preparation and any variation in instrument response.[4][5]

Visualizing the Impact and Analysis of Bisphenol A

The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways affected by Bisphenol A and the analytical workflow for its quantification.

References

- 1. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]

- 2. paginaspersonales.unam.mx [paginaspersonales.unam.mx]

- 3. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascelibrary.org [ascelibrary.org]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Bisphenol A-d4-1 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification, experimental protocols, and biological relevance of Bisphenol A-d4-1 (BPA-d4-1). This deuterated analog of Bisphenol A (BPA) is a critical tool for researchers studying the pharmacokinetics, metabolism, and toxicology of BPA, a compound of significant interest due to its widespread use and potential as an endocrine disruptor.

Certificate of Analysis: Representative Data

A Certificate of Analysis (CoA) for a reference standard like this compound provides assurance of its identity, purity, and quality. While a specific batch CoA is not publicly available, the following table summarizes the typical quantitative data provided for such a standard. This data is compiled from various chemical suppliers and analytical documentation.

| Parameter | Specification | Typical Value | Analytical Method |

| Identity | Conforms to structure | Confirmed | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity (by HPLC) | ≥98% | 99.5% | High-Performance Liquid Chromatography (HPLC) |

| Purity (by GC-MS) | ≥98% | 99.2% | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Isotopic Purity | ≥99% atom % D | 99.6% | Mass Spectrometry |

| Molecular Formula | C₁₅H₁₂D₄O₂ | C₁₅H₁₂D₄O₂ | - |

| Molecular Weight | 232.31 g/mol | 232.31 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | White solid | Visual Inspection |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Conforms | Visual Inspection |

| Residual Solvents | Conforms to ICH Q3C | <0.5% | Headspace GC-MS |

| Heavy Metals | ≤10 ppm | <5 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

Experimental Protocols

Accurate quantification and characterization of this compound are paramount for its use in research. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the chemical purity of this compound by separating it from any non-deuterated BPA and other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both often containing a small amount of formic acid, e.g., 0.1%, to improve peak shape).

-

Gradient Program:

-

Start with a lower concentration of acetonitrile (e.g., 40%).

-

Linearly increase the acetonitrile concentration to a higher level (e.g., 90%) over a set period (e.g., 15 minutes).

-

Hold at the high concentration for a few minutes.

-

Return to the initial conditions and equilibrate the column for the next injection.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV absorbance at 280 nm.

-

Injection Volume: 10 µL.

-

Quantification: The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks detected in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight and determine the isotopic purity of this compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Ionization Mode: Negative ion mode is often preferred for phenolic compounds.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Data Acquisition: The instrument is set to acquire data over a mass range that includes the expected molecular ion of BPA-d4-1 ([M-H]⁻ at m/z 231.15).

-

Identity Confirmation: The measured mass of the molecular ion should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical mass.

-

Isotopic Purity Determination: The relative intensities of the molecular ions corresponding to different numbers of deuterium atoms are measured. The isotopic purity is calculated as the percentage of the ion current from the desired deuterated species relative to the sum of ion currents for all isotopic species.

Mandatory Visualizations

Logical Workflow: Certificate of Analysis Validation

The following diagram illustrates the logical workflow for the validation and use of a chemical standard like this compound based on its Certificate of Analysis.

Signaling Pathway: BPA-Induced NF-κB Activation

Bisphenol A has been shown to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammatory responses, cell proliferation, and survival. This pathway is of significant interest to researchers in toxicology and drug development.

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Bisphenol A (BPA-d16)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated Bisphenol A (BPA-d16) is a stable isotope-labeled form of Bisphenol A (BPA), a compound of significant interest in toxicology, environmental science, and pharmacology. Its primary application lies in its use as an internal standard for the accurate quantification of BPA in various matrices, mitigating the challenges of environmental contamination that can affect analytical results. This guide provides a comprehensive overview of the physical and chemical properties of BPA-d16, detailed experimental protocols for its use in analytical methods, and a review of the key signaling pathways affected by its non-deuterated counterpart, BPA.

Introduction

Bisphenol A (BPA) is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins. Due to its widespread use, human exposure to BPA is common. Concerns over its potential endocrine-disrupting properties have led to extensive research into its metabolism, pharmacokinetics, and biological effects. Deuterated BPA, specifically Bisphenol A-d16 (where all 16 hydrogen atoms are replaced by deuterium), is an indispensable tool in this research. The increased mass of BPA-d16 allows for its clear differentiation from native BPA in mass spectrometry-based analytical techniques, ensuring high accuracy and precision in quantification. This guide serves as a technical resource for researchers utilizing deuterated BPA in their studies.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Deuterated BPA (BPA-d16) and Bisphenol A (BPA)

| Property | Deuterated Bisphenol A (BPA-d16) | Bisphenol A (BPA) |

| Synonyms | 2,2-Bis(4-hydroxyphenyl-d4)propane-d8; 4,4'-Isopropylidenediphenol-d16 | 4,4'-(Propane-2,2-diyl)diphenol; 2,2-Bis(4-hydroxyphenyl)propane |

| CAS Number | 96210-87-6[1] | 80-05-7 |

| Molecular Formula | C₁₅D₁₆O₂ | C₁₅H₁₆O₂ |

| Molecular Weight | 244.38 g/mol [1][2][3] | 228.29 g/mol |

| Melting Point | 157-159 °C[3] | 155-159 °C |

| Boiling Point | 220 °C at 4 mmHg[3] | 220 °C at 4 mmHg[4] |

| Density | Data not available (expected to be slightly higher than BPA) | ~1.2 g/cm³ at 25 °C |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and acetone. | Soluble in organic solvents like ethanol and diethyl ether; slightly soluble in water (120-300 mg/L).[5] |

| Appearance | White to off-white solid | White solid |

| Isotopic Purity | Typically ≥98 atom % D | Not applicable |

Experimental Protocols

Deuterated BPA is predominantly used as an internal standard in analytical methods for the quantification of BPA in various samples, including biological fluids, environmental matrices, and food products. The following sections outline typical experimental protocols.

Synthesis of Deuterated BPA

While a detailed, publicly available, step-by-step protocol for the synthesis of BPA-d16 is scarce, the general principle involves the condensation of deuterated phenol with deuterated acetone in the presence of an acidic catalyst. The synthesis of non-deuterated BPA typically involves the reaction of two equivalents of phenol with one equivalent of acetone.[6][7] For BPA-d16, phenol-d6 and acetone-d6 would be the starting materials. The reaction is generally catalyzed by a strong acid, such as hydrochloric acid or a sulfonated polystyrene resin.[7] The product is then purified, often by recrystallization.

Sample Preparation for BPA Analysis using BPA-d16 Internal Standard

Accurate quantification of BPA requires meticulous sample preparation to extract the analyte and the internal standard from the matrix and remove potential interferences.

3.2.1. Materials and Reagents

-

BPA-d16 (internal standard) stock solution (e.g., 1 µg/mL in methanol)

-

BPA standard solutions for calibration curve

-

Solvents (e.g., acetonitrile, methanol, water - HPLC grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Enzymes for deconjugation (e.g., β-glucuronidase/sulfatase) for biological samples

-

Vortex mixer, centrifuge, evaporator

3.2.2. General Extraction Protocol for Liquid Samples (e.g., Water, Urine)

-

Spiking: To a known volume of the sample (e.g., 1 mL), add a precise amount of the BPA-d16 internal standard solution.

-

Enzymatic Deconjugation (for biological samples): For the analysis of total BPA (free and conjugated), incubate the sample with β-glucuronidase/sulfatase to hydrolyze the conjugated forms.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water or a low percentage of organic solvent to remove interferences.

-

Elute the analytes (BPA and BPA-d16) with an organic solvent like methanol or acetonitrile.[8]

-

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small, known volume of the mobile phase for analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common technique for the analysis of BPA due to its high sensitivity and selectivity.

3.3.1. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase: A gradient of water (often with a modifier like ammonium fluoride or formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: 0.2 - 0.5 mL/min

-

Injection Volume: 5 - 20 µL

3.3.2. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both BPA and BPA-d16 to ensure selectivity and accurate quantification.

-

Data Analysis: The concentration of BPA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (BPA/BPA-d16) against a calibration curve prepared with known concentrations of BPA and a constant concentration of BPA-d16.

Signaling Pathways and Logical Relationships

BPA is known to exert its biological effects by interacting with various cellular signaling pathways, primarily due to its ability to mimic the hormone estrogen. The following diagrams illustrate some of the key pathways affected by BPA.

The diagram above illustrates the classical genomic pathway of BPA action. BPA binds to estrogen receptors (ERα and ERβ), which then translocate to the nucleus and bind to estrogen response elements (EREs) on the DNA.[10] This interaction modulates the transcription of target genes, leading to various cellular effects such as proliferation and differentiation.[11]

BPA can also induce non-genomic effects through the activation of membrane-associated receptors like the G-protein coupled estrogen receptor (GPER) and the epidermal growth factor receptor (EGFR).[12] This can trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which involves a series of protein kinases (Ras, Raf, MEK, ERK) that regulate transcription factors controlling cellular processes like proliferation and inflammation.[13][14]

References

- 1. Bisphenol A (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. library.dphen1.com [library.dphen1.com]

- 3. academic.oup.com [academic.oup.com]

- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 5. researchgate.net [researchgate.net]

- 6. Bisphenol A synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bisphenol A suppresses proliferation and induces apoptosis in colonic epithelial cells through mitochondrial and MAPK/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Bisphenol A-d4-1: Molecular Properties and Application in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular characteristics of Bisphenol A-d4-1 and its application as an internal standard in the quantitative analysis of Bisphenol A (BPA). The information presented herein is intended to support research and analytical method development.

Core Molecular and Physical Properties

This compound, systematically named 2,2-Bis(4-hydroxyphenyl-3,5-d2)propane, is a deuterated analog of Bisphenol A. Its primary application in a research setting is as a stable isotope-labeled internal standard for the accurate quantification of BPA in various matrices using mass spectrometry-based methods.[1] The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, allowing for precise and accurate measurement by correcting for matrix effects and variations in sample preparation and instrument response.

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below.

| Property | Value |

| Synonyms | BISPHENOL-A-3,3',5,5'-D4, Bisphenol A (ring-d4) |

| CAS Number | 347841-41-2 |

| Molecular Formula | C₁₅H₁₂D₄O₂ |

| Molecular Weight | 232.31 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol and acetonitrile. |

Experimental Protocol: Quantification of Bisphenol A in Water Samples using this compound Internal Standard by SPE-LC-MS/MS

The following is a representative experimental protocol for the analysis of Bisphenol A in water samples. This method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.

Preparation of Standards and Reagents

-

Bisphenol A (BPA) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of BPA standard in acetonitrile.

-

This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the BPA stock solution with a mixture of water and acetonitrile (90:10, v/v) to achieve the desired concentration range (e.g., 5 to 100 ng/mL).

-

Internal Standard Spiking Solution: Dilute the this compound stock solution with acetonitrile to a suitable concentration (e.g., 100 ng/mL). All solutions should be stored in glass vessels at -20°C and brought to room temperature before use.[2]

Sample Preparation (Solid-Phase Extraction)

-

Sample pH Adjustment: For a 100 mL water sample, add the this compound internal standard and adjust the pH to 7 using 100 mM acetic acid.[3]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.[3]

-

Sample Loading: Load the pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[3]

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.[3]

-

Drying: Dry the cartridge under vacuum for at least 5 minutes.[3]

-

Elution: Elute the retained analytes from the cartridge with 6 mL of methanol.[3]

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature below 40°C.

-

Reconstitution: Reconstitute the residue in a suitable volume (e.g., 500 µL) of the mobile phase for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B) is typical.[2]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Detection: Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for both Bisphenol A and this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the quantification of Bisphenol A using a deuterated internal standard.

References

Methodological & Application

Bisphenol A-d4-1 LC-MS/MS method development

An Application Note for the LC-MS/MS Method Development of Bisphenol A with a Deuterated Internal Standard.

Introduction

Bisphenol A (BPA) is an organic compound widely used in the manufacturing of polycarbonate plastics and epoxy resins, which are present in numerous consumer products, including food and beverage containers.[1][2] Due to its classification as an endocrine disruptor, there is significant concern regarding its potential adverse health effects, particularly on the hormonal and neurological development of children.[1][2] Consequently, regulatory bodies and researchers require sensitive and robust analytical methods for the accurate quantification of BPA in various matrices, such as food, environmental samples, and biological fluids.[2][3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[4][5] The use of a stable isotope-labeled internal standard, such as Bisphenol A-d16 (BPA-d16), is crucial for correcting variations in sample preparation and ionization efficiency, thereby ensuring accurate and precise quantification.[6][7][8] This application note details a comprehensive LC-MS/MS method for the determination of Bisphenol A.

Experimental Protocols

Materials and Reagents

-

Standards: Bisphenol A (≥99% purity), Bisphenol A-d16 (BPA-d16, ≥98% purity) were obtained from a commercial supplier like Sigma-Aldrich.[4]

-

Solvents: LC-MS grade acetonitrile, methanol, and water are required.[7]

-

Reagents: Formic acid, ammonium bicarbonate, and ammonium acetate may be used as mobile phase modifiers or diluents.[4]

-

Solid-Phase Extraction (SPE): Polymer-based SPE cartridges (e.g., Oasis HLB) are recommended for sample cleanup.[8]

Preparation of Standard Solutions

-

Stock Solutions: Prepare individual stock solutions of BPA and BPA-d16 at a concentration of 1 mg/mL in methanol or acetonitrile.[7][9] These solutions should be stored in amber glass vials at -20°C.[9]

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a mixture of methanol/water (1:1, v/v) or another appropriate solvent.[9]

-

Calibration Curve Standards: To construct the calibration curve, spike appropriate aliquots of the working standard solutions into a blank matrix (e.g., BPA-free water or infant formula). A typical concentration range is 0.1 ng/mL to 100 ng/mL.[9] The internal standard (BPA-d16) should be added to each standard to a final concentration of approximately 25-100 ng/mL.[4][7]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for aqueous samples. The procedure may need to be optimized depending on the sample matrix.

-

Sample Pre-treatment: To a 1 mL aliquot of the sample (e.g., water, urine, or saliva), add 10 µL of the BPA-d16 internal standard working solution.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[2]

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove interfering substances.[2]

-

Elution: Elute the analytes from the cartridge with 5 mL of methanol or acetonitrile.[2]

-

Evaporation and Reconstitution: The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable volume (e.g., 0.5 mL) of the initial mobile phase.[2]

For more complex matrices like infant formula, a QuEChERS-based extraction followed by SPE cleanup can be employed for effective removal of matrix interferences.[8]

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, operated in negative ion mode.[4][10]

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | Reversed-phase C18 or Biphenyl column (e.g., 100 x 2.1 mm, 1.9 µm)[1][10] |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol or Acetonitrile[7][9] |

| Gradient | Start with 10-30% B, ramp to 90-95% B over several minutes, hold, and then return to initial conditions for equilibration.[7][9] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 45°C[7][10] |

| Injection Volume | 10 - 25 µL[4] |

Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Ionization Mode | Negative Electrospray Ionization (ESI) or APCI[4][5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 550°C |

| Capillary Voltage | 1.5 - 2.5 kV[10] |

MRM Transitions

The following precursor and product ion transitions are typically monitored for BPA and its deuterated internal standard. The most intense transition is used for quantification, while the second is used for confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Bisphenol A (BPA) | 227.1 | 133.1[1][4] | 212.1[1][4][9] | -38 / -28 |

| BPA-d16 | 241.0 | 223.0[4] | N/A | Varies |

Note: In some aqueous solutions, BPA-d16 can be transformed into BPA-d14, resulting in a precursor ion of m/z 241.[4] Collision energies should be optimized for the specific instrument being used.

Quantitative Data Summary

The performance of the LC-MS/MS method for BPA analysis is summarized below. These values are representative and may vary depending on the specific instrumentation and matrix.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.1 - 100 ng/mL | [9] |

| Correlation Coefficient (R²) | > 0.99 | [11] |

| Limit of Detection (LOD) | 0.29 - 7.80 µg/kg (ppb) | [4][11] |

| Limit of Quantification (LOQ) | 1.09 - 31.3 µg/kg (ppb) | [4][11] |

| Recovery | 71 - 115% | [11] |

| Precision (RSD%) | < 15% | [11] |

Workflow and Pathway Visualization

The following diagram illustrates the complete analytical workflow for the determination of Bisphenol A using LC-MS/MS.

Caption: Experimental Workflow for BPA Analysis.

Conclusion